molecular formula C20H26N2O2 B1438355 N-(5-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide CAS No. 1020054-81-2

N-(5-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide

Cat. No.: B1438355
CAS No.: 1020054-81-2
M. Wt: 326.4 g/mol
InChI Key: CNJFMQXZESMEET-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide: is an organic compound with a complex structure that includes an amino group, a methyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 5-amino-2-methylphenol and 4-(tert-pentyl)phenol.

    Formation of Intermediate: The first step involves the reaction of 5-amino-2-methylphenol with chloroacetyl chloride to form N-(5-amino-2-methylphenyl)chloroacetamide.

    Final Product Formation: The intermediate is then reacted with 4-(tert-pentyl)phenol in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

N-(5-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide
  • N-(5-Amino-2-methylphenyl)-2-[4-(tert-octyl)-phenoxy]acetamide

Uniqueness

N-(5-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide is unique due to its specific tert-pentyl group, which may confer distinct chemical and biological properties compared to its analogs with different alkyl groups.

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-5-20(3,4)15-7-10-17(11-8-15)24-13-19(23)22-18-12-16(21)9-6-14(18)2/h6-12H,5,13,21H2,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJFMQXZESMEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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